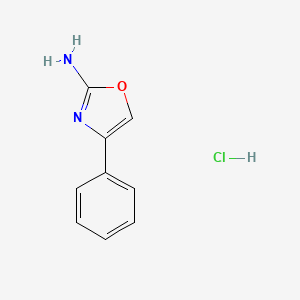

4-Phenyloxazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-phenyl-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSYSGPAGQCQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oxazole Derivatives As Chemical Scaffolds and Research Targets

Oxazole (B20620) derivatives are of paramount importance in medicinal chemistry, serving as crucial scaffolds for the development of new therapeutic agents. journalajst.comtandfonline.comtandfonline.com The five-membered heterocyclic ring of oxazole is a key structural motif found in a variety of biologically active natural products and synthetic compounds. The unique arrangement of nitrogen and oxygen atoms within the ring allows for diverse non-covalent interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. tandfonline.comtandfonline.comnih.gov

The versatility of the oxazole ring has made it a popular target for researchers and medicinal chemists. tandfonline.com The interest in oxazole derivatives has grown significantly in recent years due to their wide range of biological properties. nih.gov These compounds have been investigated for a multitude of therapeutic applications, and numerous oxazole-containing compounds have been developed as clinical drugs or are currently in development. tandfonline.comnih.gov

The diverse biological activities exhibited by oxazole derivatives are a testament to their significance as chemical scaffolds. These activities include:

Antibacterial and Antifungal: Oxazole-containing compounds have shown promise in combating multi-drug resistant microbial infections.

Antiviral: Certain natural products with an oxazole scaffold, such as hennoxazole A, have demonstrated antiviral properties.

Anticancer: Researchers have synthesized oxazolone (B7731731) derivatives that have shown potential as anticancer agents. researchgate.netcore.ac.uk

Anti-inflammatory: Some oxazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Antidiabetic: The oxazole structure has been incorporated into treatments for type II diabetes.

Antiparasitic and Antiprotozoal: Derivatives of 2-amino-4-phenyloxazole have been evaluated for their in vitro activity against protozoa like Giardia lamblia and Trichomonas vaginalis. researchgate.net

The following table summarizes some of the key biological activities of oxazole derivatives:

| Biological Activity | Examples of Investigated Oxazole Derivatives |

| Antibacterial | Oxazole-containing compounds against various bacterial strains |

| Antifungal | Oxazole derivatives with antifungal properties |

| Anticancer | 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives |

| Anti-inflammatory | 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as COX-2 inhibitors |

| Antiprotozoal | 2-amino-4-(p-substituted phenyl)-oxazole derivatives |

Identified Research Gaps and Future Perspectives for In Depth Investigation

Classical Synthesis Routes and Their Methodological Evolution

The foundational methods for constructing the 2-amino-4-phenyloxazole core rely on well-established cyclization reactions. These routes have been refined over decades to improve yields and substrate scope.

Reactions of α-Haloketones (e.g., 2-Bromoacetophenones) with Urea Analogues

The most prominent classical route to 4-phenyloxazol-2-amine is a variation of the Hantzsch synthesis, which involves the reaction of an α-haloketone with a urea analogue. researchgate.netderpharmachemica.com In this reaction, 2-bromoacetophenone (an α-haloketone) is condensed with urea.

The mechanism proceeds via nucleophilic attack of the urea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the oxazole ring. This method is straightforward and has been widely used for the synthesis of various N-unsubstituted 2-aminooxazoles. researchgate.net

However, a significant limitation of the classical Hantzsch protocol is its poor efficacy when N-substituted ureas are used as reactants to produce N-substituted 2-aminooxazoles. researchgate.netacs.orgnih.gov The lower nucleophilicity of substituted ureas often leads to failure in obtaining the desired products under standard conditions, which has prompted the development of alternative strategies for N-substituted derivatives. researchgate.net

Condensation and Intramolecular Cyclization Reactions for Oxazole Ring Formation

Beyond the direct use of α-haloketones and urea, other classical condensation and cyclization strategies have contributed to the synthesis of the oxazole core. These methods illustrate the methodological evolution by employing different starting materials and reaction conditions.

Bredereck Reaction : This method involves the reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.com While not directly producing the 2-amino functionality, it represents a fundamental cyclization pathway for the oxazole ring. An improvement on this method utilizes α-hydroxyketones as the starting material, offering a less corrosive alternative to α-haloketones. ijpsonline.com

Fischer Oxazole Synthesis : Discovered by Emil Fischer, this reaction synthesizes 2,5-disubstituted oxazoles from the condensation of cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com It is a dehydration reaction that proceeds under mild conditions. ijpsonline.com

Van Leusen Synthesis : This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form a 5-substituted oxazole. ijpsonline.comnih.gov The versatility of TosMIC, which possesses a reactive isocyanide carbon, an active methylene group, and a leaving group, makes this a powerful method for oxazole synthesis. ijpsonline.com

These classical routes, while foundational, often suffer from drawbacks such as long reaction times, harsh conditions, and the use of toxic reagents, which has driven the shift towards more modern and sustainable approaches.

Modern and Green Chemistry Approaches in Synthesis

In response to the limitations of classical methods, modern synthetic chemistry has focused on improving efficiency, reducing waste, and enhancing safety. These "green" approaches are increasingly applied to the synthesis of 4-phenyloxazol-2-amine hydrochloride.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-amino-4-phenyloxazoles from p-substituted 2-bromoacetophenones and urea is significantly enhanced by microwave irradiation. ijpsonline.com This technique dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods. asianpubs.orgqmu.edu.kz

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This often results in cleaner reactions with fewer side products.

| Method | Reactants | Solvent | Conditions | Time | Yield | Reference |

| Conventional | Acetophenone, Thiourea (B124793), Iodine | - | Reflux | Hours | Moderate | qmu.edu.kz |

| Microwave | Acetophenone, Thiourea, Iodine | - | 70 W | 5 min | 92% | qmu.edu.kz |

| Microwave | p-substituted 2-bromoacetophenone, Urea | DMF | 50 W, 140°C | 10 min | Good | ijpsonline.com |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 2-Amino-4-phenyl-heterocycles.

Application of Deep Eutectic Solvents and Alternative Reaction Media

The principles of green chemistry encourage the use of safer solvents and reaction media. Deep Eutectic Solvents (DESs) have gained attention as environmentally benign alternatives to volatile organic compounds. researchgate.netmdpi.com DESs are mixtures of compounds that have a melting point lower than their individual components and are often biodegradable, non-toxic, and inexpensive. researchgate.net

Research has demonstrated the successful use of a DES as an effective catalyst and reaction medium for the one-pot, three-component synthesis of 2-aminooxazole derivatives from active methylene compounds, urea, and N-Bromosuccinamide (NBS). ijpsonline.comijpsonline.com This approach provides excellent yields under mild conditions. The combination of DES with other green techniques, such as ultrasound irradiation, further enhances reaction efficiency and energy savings. researchgate.net

Development of One-Pot Synthesis Strategies and Cascade Reactions

A notable example is the one-pot, three-component reaction using DES mentioned previously, which efficiently constructs the 2-aminooxazole ring system. ijpsonline.comijpsonline.com While cascade reactions specifically for 4-phenyloxazol-2-amine are less documented, strategies developed for the analogous 2-aminothiazoles provide a blueprint for potential applications. For instance, one-pot cascade reactions involving tertiary enaminones, potassium thiocyanate (KSCN), and anilines have been developed to produce polysubstituted 2-aminothiazoles, demonstrating the power of this approach. researchgate.netacs.org These strategies, which involve a sequence of reactions such as Michael addition, elimination, and intramolecular cyclization, could potentially be adapted for oxazole synthesis. nih.gov

An authoritative examination of the synthetic strategies for 4-Phenyloxazol-2-amine hydrochloride and its related compounds reveals sophisticated methodologies, particularly in the application of catalytic systems and the achievement of regioselectivity. These approaches are crucial for the efficient and controlled production of these molecules for various scientific applications.

Advanced Spectroscopic and Structural Characterization of 4 Phenyloxazol 2 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. One- and two-dimensional NMR experiments provide unambiguous evidence for the carbon skeleton and the placement of protons.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of 4-phenyloxazol-2-amine (B2355025) hydrochloride. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electron-withdrawing nature of the oxazole (B20620) ring and the aromaticity of the phenyl group playing key roles. In the hydrochloride salt, the protonation of the 2-amino group to form an ammonium (B1175870) ion further influences the chemical shifts of adjacent nuclei.

In ¹H NMR, the protons on the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-8.0 ppm). The lone proton on the oxazole ring (H-5) is expected to be a singlet in a distinct region. The amine protons (or ammonium protons in the salt form) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

In ¹³C NMR, distinct signals are observed for each carbon atom. The carbons of the phenyl ring resonate in the 125-135 ppm range, while the oxazole ring carbons (C2, C4, and C5) have characteristic shifts. C2, being attached to two heteroatoms (N and O) and the amino group, is typically found further downfield compared to C4 and C5. The presence of substituents on the phenyl ring in derivatives would alter the chemical shifts of the aromatic carbons in a predictable manner based on the substituent's electronic effects. ipb.pt Electron-releasing substituents generally cause an upfield shift, whereas electron-withdrawing groups cause a downfield shift. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phenyloxazol-2-amine Moiety Predicted values are based on data from analogous oxazole and phenyl structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole C2-NH₂ | Broad singlet | ~163 |

| Oxazole C4 | - | ~138 |

| Oxazole C5 | ~7.3 (singlet) | ~118 |

| Phenyl C1' | - | ~130 |

| Phenyl C2'/C6' (ortho) | ~7.8 (multiplet) | ~126 |

| Phenyl C3'/C5' (meta) | ~7.4 (multiplet) | ~129 |

| Phenyl C4' (para) | ~7.3 (multiplet) | ~128 |

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It is invaluable for assigning the signals of the phenyl and oxazole C-H pairs. For instance, the signal for the H-5 proton would show a cross-peak with the signal for the C-5 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net It is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for 4-phenyloxazol-2-amine hydrochloride include:

Correlations from the ortho-protons (H-2'/H-6') of the phenyl ring to the C-4 carbon of the oxazole ring, confirming the link between the two rings.

Correlations from the H-5 proton to the C-4 carbon of the oxazole ring and the C-1' carbon of the phenyl ring.

Correlations from the amine protons to the C-2 carbon of the oxazole ring, confirming the position of the amino group.

Together, these 2D NMR experiments provide a complete and unambiguous map of the molecule's covalent framework. researchgate.netmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-phenyloxazol-2-amine hydrochloride, key absorption bands are expected. The N-H stretching vibrations of the primary amine appear in the 3300-3500 cm⁻¹ region. nist.gov In the hydrochloride salt, the N-H stretches of the ammonium ion (-NH₃⁺) are typically observed as a broad band between 2800 and 3200 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ range. rsc.org The characteristic C-O-C stretching of the oxazole ring usually appears in the 1050-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 4-Phenyloxazol-2-amine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ (salt) | N-H Stretch | 2800-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| C=N (Oxazole) | C=N Stretch | ~1640 |

| C=C (Aromatic/Oxazole) | Ring Stretch | 1500-1600 |

| C-O-C (Oxazole) | Asymmetric Stretch | 1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, encompassing both the phenyl group and the oxazole ring, is expected to exhibit strong absorption in the UV region due to π → π* transitions. The introduction of different substituents on the phenyl ring of derivatives can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λ_max), depending on whether the substituent is electron-donating or electron-withdrawing. researchgate.netnih.gov The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com

Mass Spectrometry (MS): In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), 4-phenyloxazol-2-amine would be observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 161.1. The analysis of the hydrochloride salt would yield the same ion, as the HCl is lost.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula. researchgate.net For C₉H₈N₂O, the calculated exact mass of the neutral molecule is 160.0637 g/mol . researchgate.net HRMS would measure the [M+H]⁺ ion at m/z 161.0715, confirming the elemental composition and distinguishing it from other isomers.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic pieces.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique yields data on bond lengths, bond angles, and torsional angles. nih.gov

Raman Spectroscopy Applications in Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. scielo.br While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. For aromatic systems like 4-phenyloxazol-2-amine, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon framework.

The Raman spectrum would be expected to show strong bands corresponding to the ring breathing modes of both the phenyl and oxazole rings. researchgate.net These vibrations involve the symmetric expansion and contraction of the rings and are often highly polarizable, resulting in intense Raman signals. scielo.br Analysis of the Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's vibrational modes. researchgate.netustc.edu.cn

Computational Chemistry and Theoretical Investigations of 4 Phenyloxazol 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and stability of molecules like 4-Phenyloxazol-2-amine (B2355025) hydrochloride. By calculating the electron density, DFT can determine the ground-state energy of the molecule, offering insights into its stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net For instance, in a study of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone, a related heterocyclic compound, the HOMO-LUMO energy gap was found to be 5.3601 eV, indicating significant kinetic stability. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Related Heterocyclic Compounds

| Parameter | Description | Typical Findings for Related Structures | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative values indicate molecular stability. | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative values indicate molecular stability. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates kinetic stability and reactivity. | A large gap (e.g., >5 eV) suggests high stability. | researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. | nih.govresearchgate.net |

| NBO Analysis | Studies charge delocalization from filled to empty orbitals. | Identifies stabilizing intramolecular hyperconjugative interactions. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand, such as 4-Phenyloxazol-2-amine hydrochloride, when it interacts with a target macromolecule, typically a protein. This method is instrumental in structure-based drug design for predicting how a molecule might inhibit an enzyme or bind to a receptor.

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding energy (ΔG), usually in kcal/mol. nih.gov A more negative score generally indicates a stronger, more favorable binding interaction. nih.gov

For example, in studies involving oxazole (B20620) derivatives, molecular docking has been used to predict interactions with various biological targets. Derivatives of 4-benzylidene oxazolone (B7731731) showed promising binding affinities for human acetylcholinesterase (hAChE), with docking scores below -10 kcal/mol, signifying strong potential as binding compounds. nih.gov In another study, oxazol-2-amine derivatives were docked into the active site of the FLT3 kinase, a target in acute myeloid leukemia, to evaluate their inhibitory potential. mdpi.com The simulations revealed key hydrogen bonds and hydrophobic interactions responsible for the binding. mdpi.com

Table 2: Examples of Molecular Docking Studies on Related Oxazole Structures

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Oxazol-2-amine derivatives | FLT3 Kinase | Identified potential inhibitors by predicting binding modes within the active site. | mdpi.com |

| Oxazol-5(4H)-ones | COX-1, COX-2, TRPA1, TRPV1 | Showed high binding affinities for TRPA1 and TRPV1 receptors, suggesting a potential mechanism for analgesic action. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds including 4-Phenyloxazol-2-amine hydrochloride, a QSAR model could predict the activity of new, unsynthesized derivatives.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric or topological features. researchgate.netresearchgate.net Statistical methods, like Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity. chemmethod.com

The predictive power of a QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov A high R² value indicates a good fit of the model to the data, while a high Q² suggests good predictive ability for new compounds. For example, a QSAR study on thiazole (B1198619) and thiadiazole derivatives as antitubulin agents yielded a model with a high correlation (R² = 0.941), indicating a strong relationship between the selected physicochemical parameters and cytotoxic activity. nih.gov Similarly, QSAR models for sulfonamide derivatives explained 75-86% of the variability in cytotoxic activity, proving useful for predicting the antitumor potential of new compounds. nih.gov

Table 3: Key Concepts in QSAR Modeling

| Concept | Description | Example from Related Studies | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical values that encode the chemical information of a molecule (e.g., electronic, steric, hydrophobic). | XlogP, Kappa2, and Quadrupole1 were correlated with cytotoxic activity in a study of thiazole derivatives. | nih.gov |

| Training and Test Sets | The dataset is split; the training set builds the model, and the test set validates its predictive power. | A study on diarylaniline analogues used 18 molecules for the training set and 6 for the test set. | chemmethod.com |

| Statistical Model | A mathematical equation linking descriptors to activity (e.g., Multiple Linear Regression). | Log(Activity) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... | researchgate.netchemmethod.com |

| Model Validation (R², Q²) | Statistical parameters that assess the quality and predictive ability of the model. | A model for sulfonamides showed R² = 0.75 and Q² = 0.75, indicating statistical significance and predictive usefulness. | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule like 4-Phenyloxazol-2-amine hydrochloride. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to have poor absorption, distribution, metabolism, or excretion profiles.

One of the most common assessments is for "drug-likeness," often evaluated using Lipinski's Rule of Five. This rule sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on various heterocyclic compounds, including benzothiazole (B30560) and oxadiazole derivatives, have shown that many synthesized compounds comply with Lipinski's rule, suggesting good drug-like properties. nih.gov

Other important ADME parameters that can be predicted include intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. For instance, percentage absorption (%ABS) can be estimated from the topological polar surface area (TPSA) using a simple equation (%ABS = 109 – 0.345 × TPSA). nih.gov In one study, this method predicted absorption to be over 70% for most compounds in a series of benzothiazole-oxadiazole derivatives. nih.gov

Table 4: Common In Silico ADME Predictions for Related Compounds

| ADME Property | Prediction Method/Rule | Findings in Analogous Compound Studies | Reference |

|---|---|---|---|

| Absorption | Percentage Absorption (%ABS) from TPSA | For a series of benzothiazole derivatives, predicted absorption was high, ranging from 61.71% to 86.77%. | nih.gov |

| Oral Bioavailability | Lipinski's Rule of Five | Many synthesized thiazole and oxadiazole derivatives were found to comply with the rule, suggesting good drug-likeness. | nih.gov |

| Intestinal Absorption | Veber's Rule (TPSA and rotatable bonds) | Compounds following Veber's rule are predicted to have good intestinal absorption. | nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Permeability | In silico analysis was used to predict the BBB permeability of oxazolone derivatives. | nih.gov |

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods are also employed to predict spectroscopic data and analyze the conformational landscape of molecules. For 4-Phenyloxazol-2-amine hydrochloride, DFT calculations can be used to predict vibrational frequencies corresponding to FT-IR and Raman spectra. nih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign vibrational modes. researchgate.netnih.gov

Conformational analysis is performed to identify the most stable three-dimensional structure (conformer) of a molecule. This is often done by systematically rotating specific torsion angles and calculating the potential energy at each step to generate a molecular energy profile. nih.gov Identifying the lowest-energy conformation is essential for accurate molecular docking and QSAR studies.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the peaks observed in a UV-Vis spectrum. nih.gov These theoretical calculations of electronic properties, combined with predicted NMR chemical shifts, provide a comprehensive characterization of the molecule that complements and validates experimental spectroscopic results. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Phenyloxazol-2-amine hydrochloride |

| 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone |

| 4-benzylidene oxazolone |

| Oxazol-2-amine |

| Oxazol-5(4H)-one |

| Benzothiazole |

| 1,3,4-oxadiazole |

| Thiazole |

| 1,3,4-thiadiazole |

| Sulfonamide |

Biological Activity Research in Vitro and in Silico Studies of 4 Phenyloxazol 2 Amine Hydrochloride Derivatives

Enzyme Inhibition Studies (In Vitro)

Derivatives of oxazol-2-amine have been identified as novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). In one study, a series of oxazol-2-amine-based compounds were synthesized and evaluated for their anti-leukemic effects. nih.gov

Among the synthesized compounds, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c) emerged as a potent inhibitor of FLT3. nih.gov In vitro kinase assays demonstrated its inhibitory activity against both wild-type FLT3 and mutated forms of the enzyme, including FLT3 (D835Y) and FLT3 (ITD). nih.gov Furthermore, compound 7c effectively suppressed the proliferation of AML cell lines that are positive for the FLT3-ITD mutation, such as MV4-11 and Molm-13 cells. nih.gov In silico docking studies suggest that this compound binds directly to FLT3, with the aromatic ring of the molecule forming a pi-pi T-shaped interaction with the phenylalanine 830 residue and pi-alkyl interactions with several other amino acids within the kinase domain. nih.gov

| Compound ID | Structure | FLT3 IC50 (nM) | FLT3 (D835Y) IC50 (nM) | FLT3 (ITD) IC50 (nM) | MV4-11 Cell Growth IC50 (nM) | Molm-13 Cell Growth IC50 (nM) |

| 7c | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Data not specified | Data not specified | Data not specified | 100 | 100 |

Data derived from a study on oxazol-2-amine derivatives as FLT3 inhibitors. nih.gov

Research into the 5-lipoxygenase (5-LOX) inhibitory potential of oxazole (B20620) derivatives has been conducted, although studies specifically focusing on 4-phenyloxazol-2-amine (B2355025) derivatives are limited. However, studies on structurally related isoxazole (B147169) derivatives provide insights into the potential of this scaffold. For instance, a series of isoxazole derivatives were investigated for their in vitro 5-LOX inhibitory activity, with several compounds demonstrating significant, concentration-dependent inhibition. plos.org The most potent of these compounds exhibited IC50 values in the low micromolar range. plos.org

In a separate study, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, another structurally related compound, showed potent 5-LOX inhibition with an IC50 value of 0.127 μM. nih.gov These findings suggest that the broader class of aromatic amine-substituted five-membered heterocycles may be a promising area for the development of novel 5-LOX inhibitors.

No specific data for 4-phenyloxazol-2-amine hydrochloride derivatives was found in the searched literature.

A novel class of acid ceramidase (AC) inhibitors based on a substituted oxazol-2-one-3-carboxamide scaffold has been designed and synthesized. acs.org While these are not 2-aminooxazole derivatives, the core oxazole ring is a shared feature. Initial screening of compounds based on 4-phenyl-oxazol-2-one (4-POA) and 5-phenyl-oxazol-2-one (5-POA) carboxamides revealed potent inhibitory activity against human AC (hAC). acs.org

Specifically, 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (compound 8a) and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide (compound 12a) were identified as initial hits with IC50 values of 0.007 µM and 0.090 µM, respectively. acs.org These findings prompted further structure-activity relationship (SAR) exploration to identify the key pharmacophoric elements required for potent AC inhibition. acs.org

| Compound ID | Scaffold | hAC IC50 (µM) |

| 8a | 4-Phenyl-oxazol-2-one carboxamide | 0.007 |

| 12a | 5-Phenyl-oxazol-2-one carboxamide | 0.090 |

Data derived from a study on oxazolone (B7731731) carboxamides as acid ceramidase inhibitors. acs.org

The inhibitory potential of oxazole derivatives against tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been explored. While direct studies on 4-phenyloxazol-2-amine hydrochloride derivatives are not prevalent, research on related 2-phenylbenzo[d]oxazole scaffolds offers valuable insights. nih.gov In one such study, a series of phenolic compounds with a 2-phenylbenzo[d]oxazole core were synthesized and evaluated. nih.gov

Among the tested compounds, those featuring a resorcinol (B1680541) (2,4-dihydroxyphenyl) moiety attached to the oxazole ring demonstrated particularly potent inhibition of mushroom tyrosinase. nih.gov For example, a compound with a 2,4-dihydroxyphenyl group (compound 3) exhibited a nanomolar IC50 value of 0.51 µM, significantly more potent than the standard inhibitor, kojic acid. nih.gov The presence and position of hydroxyl groups on the phenyl ring were found to be critical for inhibitory activity. nih.gov

| Compound ID | Scaffold | Mushroom Tyrosinase IC50 (µM) (l-tyrosine as substrate) | Mushroom Tyrosinase IC50 (µM) (l-dopa as substrate) |

| 3 | 2-(2,4-dihydroxyphenyl)benzo[d]oxazole | 0.51 ± 0.00 | 16.78 ± 0.57 |

| 8 | 5-chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazole | 0.89 ± 0.04 | 20.38 ± 1.99 |

| 13 | 6-chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazole | 1.01 ± 0.06 | 20.76 ± 1.02 |

| Kojic Acid | Standard | 19.34 ± 0.54 | 40.42 ± 3.70 |

Data derived from a study on 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors. nih.gov

The investigation of urease inhibitors has included various heterocyclic scaffolds, including oxazole derivatives. Research on imidazopyridine-based oxazole derivatives has shown promising results. nih.gov In a study evaluating a series of these compounds, several analogues demonstrated more potent in vitro urease inhibition than the standard inhibitor, thiourea (B124793). nih.gov

Specifically, compounds with electron-withdrawing groups such as nitro (-NO2) and trifluoromethyl (-CF3), or those capable of forming strong hydrogen bonds like a hydroxyl (-OH) group, displayed superior inhibitory activity. nih.gov The most potent compounds in this series exhibited IC50 values in the single-digit micromolar range. nih.gov For example, compound 4i showed an IC50 of 5.68 µM, and compound 4o had an IC50 of 7.11 µM, both significantly lower than that of thiourea (IC50 = 21.37 µM). nih.gov

| Compound ID | Scaffold | Urease IC50 (µM) |

| 4g | Imidazopyridine-oxazole | 9.41 ± 1.19 |

| 4h | Imidazopyridine-oxazole | 10.45 ± 2.57 |

| 4i | Imidazopyridine-oxazole | 5.68 ± 1.66 |

| 4o | Imidazopyridine-oxazole | 7.11 ± 1.24 |

| Thiourea | Standard | 21.37 ± 1.76 |

Data derived from a study on imidazopyridine-oxazole derivatives as urease inhibitors. nih.gov

Derivatives of 2-phenyloxazole (B1349099) have been designed and synthesized as potential inhibitors of human monoamine oxidases (MAOs), with a particular focus on the MAO-B isoform. In one study, a series of 2-phenyloxazole-4-carboxamides were evaluated, and all compounds were found to be competitive and selective inhibitors of MAO-B. mdpi.com The most potent derivatives in this series exhibited inhibition constants (Ki) in the sub-micromolar range and a high selectivity index for MAO-B over MAO-A. mdpi.com

In a separate study, 4-(2-methyloxazol-4-yl)benzenesulfonamide was synthesized and evaluated for its MAO inhibitory properties. This compound was found to be a selective inhibitor of MAO-B with an IC50 value of 3.47 µM, while showing much weaker inhibition of the MAO-A isoform (IC50 = 43.3 µM). mdpi.com Molecular docking studies suggest that the sulfonamide group of this inhibitor binds within the substrate cavity of the MAO-B active site. mdpi.com

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | 12.48 |

Data derived from a study on the monoamine oxidase inhibition properties of 4-(2-methyloxazol-4-yl)benzenesulfonamide. mdpi.com

VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov Its inhibition is a significant strategy in the development of new anticancer agents. nih.govresearchgate.net Derivatives of the core 4-phenyloxazol-2-amine structure have been designed and investigated as potential VEGFR-2 inhibitors.

In one study, a series of nicotinamide (B372718) derivatives were designed to target the ATP binding domain of VEGFR-2. nih.gov The design incorporated a nicotinamide moiety to interact with the hinge region of the enzyme. nih.gov In vitro enzymatic assays showed that these compounds had moderate to strong inhibitory effects. nih.gov The most potent among them, compound 8 , demonstrated an IC₅₀ value of 77.02 nM, which was comparable to the well-known inhibitor sorafenib (B1663141) (IC₅₀ = 53.65 nM). nih.gov

Another study focused on 4-alkoxyquinazoline-based derivatives as VEGFR-2 inhibitors. nih.gov Among the synthesized compounds, compound 3h was identified as the most potent, with an IC₅₀ value of 2.89 nM against VEGFR2 tyrosine kinase. nih.gov Similarly, research into bis( researchgate.netnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives identified compounds with significant VEGFR-2 inhibitory activity, with the most active compound, 23j (2,5-dichloro derivative) , showing an IC₅₀ of 3.7 nM. nih.gov

Table 1: In Vitro VEGFR-2 Kinase Inhibition Data

| Compound Class | Lead Compound | Target | IC₅₀ (nM) | Reference Compound | Ref. IC₅₀ (nM) |

|---|---|---|---|---|---|

| Nicotinamide Derivatives | Compound 8 | VEGFR-2 | 77.02 | Sorafenib | 53.65 |

| 4-Alkoxyquinazoline Derivatives | Compound 3h | VEGFR-2 | 2.89 | - | - |

Investigation of Other Enzymatic Targets

Beyond VEGFR-2, research has explored the effects of oxazole derivatives on other enzymatic pathways relevant to cancer. One such target is Acetyl-CoA Carboxylase (ACC), an enzyme highly expressed in certain cancer cells. nih.gov

A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors. nih.gov Through high-throughput virtual screening and subsequent structure-activity relationship (SAR) studies, several derivatives with potent biological activity were identified. nih.gov The research found that introducing flexible alkoxy groups or bulky functional groups was beneficial for ACC inhibition. nih.gov The most effective of these, compound 6g , which features a cyclopropylmethoxy group, exhibited a potent human ACC1 inhibitory activity with an IC₅₀ value of 99.8 nM. nih.gov This was noted to be more potent than the reference compound CP-640186 (IC₅₀=108.9 nM). nih.gov

Cell-Based Assays (In Vitro, Focusing on Cellular Mechanisms and Activity)

Antiproliferative Effects on Specific Cell Lines

Derivatives based on the 4-phenyloxazole (B1581195) scaffold have demonstrated significant antiproliferative effects across a range of human cancer cell lines.

Studies on 4-phenyl-2-quinolones (4-PQs), which are structurally related to the oxazole core, revealed potent anticancer activity. nih.govnih.gov In one study, compound 22 showed excellent antiproliferative activity against the COLO205 colon cancer cell line (IC₅₀ = 0.32 μM) and the H460 lung cancer cell line (IC₅₀ = 0.89 μM). nih.govnih.gov Another derivative, compound 67 , was found to have nanomolar potency against the COLO205 cell line with an IC₅₀ of 0.028 µM. researchgate.net A separate series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were tested for cytotoxicity against the A549 lung cancer cell line, with compound 1 being the most potent with a CTC₅₀ value of 25 μg/ml. researchgate.net

Furthermore, 4-phenoxy-phenyl isoxazole derivatives were tested against three cancer cell lines: A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). nih.gov These compounds showed the most significant antiproliferative activity against MDA-MB-231 cells. nih.gov

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound/Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| 4-Phenyl-2-quinolone (Compound 22) | COLO205 (Colon) | IC₅₀ | 0.32 µM |

| 4-Phenyl-2-quinolone (Compound 22) | H460 (Lung) | IC₅₀ | 0.89 µM |

| 4-Phenyl-2-quinolone (Compound 67) | COLO205 (Colon) | IC₅₀ | 0.028 µM |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (Compound 1) | A549 (Lung) | CTC₅₀ | 25 µg/ml |

| 3-Phenylisoxazolo[5,4-d]pyrimidine (Compound 10h) | HCT-15 (Colon) | GI₅₀ | 0.0221 µM |

| 3-Phenylisoxazolo[5,4-d]pyrimidine (Compound 10h) | MDA-MB-435 (Melanoma) | GI₅₀ | 0.0318 µM |

Modulation of Cellular Pathways (e.g., Apoptosis Induction)

A primary mechanism by which these compounds exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death.

The 4-phenoxy-phenyl isoxazole derivatives 6g and 6l were found to induce apoptosis in MDA-MB-231 breast cancer cells and cause cell cycle arrest at the G0/G1 phase. nih.gov Similarly, a study on 3-phenylisoxazolo[5,4-d]pyrimidine derivatives revealed that compound 10h induced apoptosis in BT-474 breast cancer cells. nih.gov This was confirmed through various staining assays (DAPI, acridine (B1665455) orange/ethidium bromide, and annexin (B1180172) V-FITC), which indicated that the compound elevates intracellular reactive oxygen species (ROS), leading to altered mitochondrial membrane potential and subsequent apoptosis. nih.gov

Other related heterocyclic compounds also show this activity. Phenoxazine derivatives were found to arrest cell cycles at the sub G0/G1 phase and increase apoptosis in HTLV-1-positive leukemia cells. nih.gov A pyrazolo[3,4-d]pyridazine derivative, PPD-1 , induced apoptosis in A549 lung cancer cells by disrupting the balance of Bcl-2/Bax expression, key regulators of the intrinsic mitochondria-dependent apoptosis pathway. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains

Various derivatives incorporating the oxazole or similar heterocyclic scaffolds have been evaluated for their antimicrobial properties.

A study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective growth inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values of 32 µg/mL for several compounds. nih.gov Gram-negative bacteria like E. coli and P. aeruginosa were more resistant. nih.gov The compounds also demonstrated antifungal activity against Candida albicans and Aspergillus flavus. nih.gov

Benzimidazole derivatives have also been screened, showing activity against a panel of microorganisms. nih.gov The study noted that compounds with electron-withdrawing groups tended to have better activity. nih.gov For instance, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was found to be highly active. nih.gov In another study, quinoxaline (B1680401) derivatives were synthesized and showed significant activity against plant pathogenic bacteria and fungi, with compound 5j exhibiting potent activity against Rhizoctonia solani (EC₅₀ = 8.54 μg mL⁻¹), superior to the commercial fungicide azoxystrobin. rsc.org Additionally, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising activity against various bacteria and yeast-like fungi. researchgate.net

Table 3: Antimicrobial Activity of Selected Derivatives

| Compound Class | Microorganism | Activity Metric | Value |

|---|---|---|---|

| Carbazole Derivatives (Compounds 2-5, 7-10) | S. aureus | MIC | 32 µg/mL |

| Carbazole Derivatives (Compounds 3, 8) | E. coli | Growth Reduction | >40% at 64 µg/mL |

| Carbazole Derivatives (Compound 2) | C. albicans | Growth Reduction | >60% at 64 µg/mL |

Antiprotozoal Activity in In Vitro Models

Research has also extended to the evaluation of these compounds against pathogenic protozoa.

A series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and tested in vitro for their activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The study aimed to determine the structure-activity relationship of these derivatives. researchgate.net The most potent compound against Giardia lamblia was 2-amino-4-(p-benzoyloxyphenyl)oxazole (3d) , which exhibited an IC₅₀ of 1.89 µM. researchgate.net

In a separate study, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) were evaluated against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (causing African trypanosomiasis). nih.gov While their antitrypanosomal activity was moderate, the compounds showed very promising antiplasmodial activity, with several derivatives demonstrating activity in the low nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Table 4: Antiprotozoal Activity of Selected Derivatives

| Compound/Class | Protozoa | Activity Metric | Value |

|---|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)oxazole (3d) | Giardia lamblia | IC₅₀ | 1.89 µM |

Modulation of Receptor Pathways (e.g., Metabotropic Glutamate (B1630785) Receptor 5 - mGluR5)

Derivatives of 4-phenyloxazol-2-amine have been a subject of significant interest in medicinal chemistry, particularly for their potential to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5). nih.gov mGluR5 is a G protein-coupled receptor that plays a crucial role in the central nervous system, and its modulation is considered a promising therapeutic strategy for various neurological and psychiatric disorders. nih.govmdpi.com

Research has focused on the design and synthesis of novel oxazole-based compounds as allosteric modulators of mGluR5. nih.gov Allosteric modulators bind to a site on the receptor that is different from the endogenous ligand binding site, offering a more subtle and potentially safer way to control receptor activity. nih.gov These modulators can be negative allosteric modulators (NAMs), which inhibit receptor function, or positive allosteric modulators (PAMs), which enhance it.

In the quest for potent and selective mGluR5 antagonists, which are a type of NAM, researchers have synthesized oxazole analogues of known mGluR5 antagonists like MTEP (2-methyl-6-(phenylethynyl)pyridine). researchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how chemical modifications to the oxazole core affect the compound's ability to bind to and modulate the mGluR5 receptor. acs.org For instance, the introduction of different aryl or heteroaryl groups at the 4-position of the oxazole ring has been explored to optimize potency and pharmacokinetic properties. researchgate.net

The following table summarizes the activity of some oxazole derivatives as mGluR5 modulators, based on data from in vitro studies.

| Compound ID | Modification | Target | Activity | Potency (IC₅₀/EC₅₀) |

| Analog of MTEP | 4-Arylethynyl-2-methyloxazole | mGluR5 | Antagonist | Not specified in abstract researchgate.net |

| Bicyclic Azole-amine 29b | Diaryl bicyclic azole-amine | mGluR5 | Negative Allosteric Modulator | 16 nM (IC₅₀) acs.org |

| Fenobam | N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea | mGluR5 | Antagonist | Not specified in abstract researchgate.net |

In silico studies, such as molecular docking, have been employed to predict the binding modes of these oxazole derivatives within the allosteric pocket of the mGluR5 receptor. nih.govnih.gov These computational models help to rationalize the observed SAR and guide the design of new compounds with improved affinity and selectivity.

Bioisosteric Replacement Strategies in Oxazole Derivative Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. researchgate.netopenaccessjournals.com This approach involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.netopenaccessjournals.com In the design of oxazole derivatives, particularly those targeting mGluR5, bioisosteric replacement has been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. researchgate.net

The oxazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings. A common strategy involves replacing the oxazole core with other heterocycles like oxadiazoles, thiazoles, or triazoles to explore new chemical space and potentially improve drug-like properties. researchgate.netopenaccessjournals.com For example, the development of 1,2,4-oxadiazole (B8745197) derivatives has been explored for their modulatory activity on metabotropic glutamate receptors, demonstrating the successful application of this strategy. nih.govsemanticscholar.orgnih.gov

Within the 4-phenyloxazol-2-amine scaffold, bioisosteric replacement can be applied to various parts of the molecule:

The Phenyl Ring: The phenyl group at the 4-position can be replaced with other aromatic or heteroaromatic rings to alter properties such as lipophilicity and metabolic stability.

The Amine Group: The 2-amine group can be modified or replaced with other functional groups that can act as hydrogen bond donors or acceptors, which is often crucial for receptor interaction.

The Oxazole Ring: As mentioned, the entire oxazole ring can be swapped. For instance, replacing the oxygen atom with a sulfur atom would yield a thiazole (B1198619) derivative, which may exhibit different biological activities or pharmacokinetic properties. nih.gov

The following table provides examples of bioisosteric replacements for the oxazole ring and their potential impact on compound properties.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Oxazole | 1,2,4-Oxadiazole | Altering electronic properties and metabolic stability. nih.govnih.gov | Improved potency and selectivity for mGlu receptors. nih.govsemanticscholar.org |

| Oxazole | Thiazole | Introducing a sulfur atom to modify size, electronics, and hydrogen bonding capacity. nih.gov | Altered receptor binding and potential for new intellectual property. nih.gov |

| Phenyl | Pyridyl | Introducing a nitrogen atom to improve solubility and provide a hydrogen bond acceptor. acs.org | Enhanced potency and brain penetrance. acs.org |

This table illustrates common bioisosteric replacement strategies and is based on general principles of medicinal chemistry and findings from the cited literature.

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. openaccessjournals.com Therefore, a systematic exploration of various bioisosteres is often necessary to identify the optimal replacement that leads to a derivative with an improved therapeutic profile. openaccessjournals.comopenaccessjournals.com

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Impact of Substituent Variations on Biological Activity

The biological activity of phenyloxazole derivatives is highly sensitive to the nature and placement of substituents on the phenyl ring. Studies on a series of 2-amino-4-(p-substituted phenyl)-oxazoles have provided significant insights into their antiprotozoal activity. researchgate.netajol.info

In one study, seven derivatives with different para-substituents on the phenyl ring were synthesized and evaluated for their activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The results demonstrated that electronic and steric properties of the substituents play a critical role. The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)oxazole, which showed a higher in vitro activity than the commercial drug metronidazole. researchgate.net For anti-trichomonal activity, the derivative 2-amino-4-(p-bromophenyl)oxazole was the most potent. researchgate.net These findings suggest that an electron-withdrawing group (like bromo) or a bulky, ester-containing group can enhance activity.

Similarly, in research on related 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, the presence of an electron-withdrawing substitution at the C-4 position was found to contribute to excellent anti-bacterial activity. researchgate.net Further investigations into 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers also highlighted the importance of SAR exploration in identifying potent compounds. nih.gov In a study on phenyloxadiazole sulfoxide (B87167) derivatives, which share a similar phenyl-heterocycle structure, a para-chlorinated benzene (B151609) ring was found to be important for activity against P. aeruginosa biofilms. nih.gov This reinforces the principle that halogen substitutions on the phenyl ring can be a key strategy for enhancing the biological effects of these classes of compounds.

The following table summarizes the antiprotozoal activity of several 2-amino-4-(p-substituted phenyl)-oxazole derivatives. researchgate.net

| Compound | Substituent (R) | IC₅₀ vs. G. lamblia (µM) | IC₅₀ vs. T. vaginalis (µM) |

|---|

Analysis of Positional Isomerism and Stereochemical Effects on Activity

Positional isomerism, which concerns the spatial arrangement of atoms and functional groups within a molecule, can have a profound effect on biological activity. This is evident in studies of various oxazole (B20620) derivatives where even slight changes in substituent positions lead to significant differences in potency and selectivity.

A key example is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Research on a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives found them to be potent and selective COX-2 inhibitors, demonstrating the importance of the specific 4,5-disubstitution pattern on the oxazole ring for this activity. nih.govdoi.orgebi.ac.uk The arrangement of aryl groups at positions 4 and 5 of the oxazole core is critical for fitting into the active site of the COX-2 enzyme. nih.gov

Furthermore, broader concepts of isomerism from related heterocyclic compounds underscore its importance. For instance, studies on novel oxazolidinones showed that a linearly attached benzotriazole (B28993) derivative was more potent than its angular counterpart. nih.gov The same study also distinguished between geometrical isomers, finding the E-isomer to be more potent than the Z-isomer. nih.gov The general principle that the spatial arrangement of hydrophobic and hydrophilic groups is essential for modulating antimicrobial efficacy and membrane selectivity has also been established. nih.gov These examples emphasize that a comprehensive SAR study must consider all aspects of isomerism.

Computational Approaches in SAR Analysis, including 3D QSAR

To rationalize and predict the structure-activity relationships of complex molecules, researchers increasingly rely on computational methods. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. mdpi.com

Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR. mdpi.comrsc.org These methods generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to influence biological activity. For example, a 3D-QSAR study on isoxazole (B147169) derivatives generated contour maps showing that hydrophobicity at one position (R₂) and electronegativity at another (R₃) were crucial for agonist activity. mdpi.com Such maps provide invaluable guidance for designing new derivatives by indicating where to add or remove steric bulk, or where electron-donating or electron-withdrawing groups would be favorable.

The validity of a 3D-QSAR model is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (R²) indicate a robust and predictive model. rsc.orgnih.gov For instance, a study on 1,2,4-oxadiazole (B8745197) derivatives yielded a statistically significant model with high predictive potential (R² = 0.9235), which was further validated internally and externally. nih.gov

Beyond 3D-QSAR, other computational tools like molecular docking are used to predict how a ligand binds within the active site of a protein target. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues, providing a structural basis for the observed SAR. nih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these predicted binding modes over time. rsc.org These computational approaches, when used together, offer a comprehensive framework for understanding SAR and accelerating the design of more potent and selective molecules. researchgate.net

Identification and Characterization of Key Pharmacophoric Features

A pharmacophore is defined by the IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response." nih.gov Identifying the pharmacophore is a critical step in drug design, as it condenses complex SAR data into a simple 3D model of the essential features required for activity.

Pharmacophore models are typically built using either ligand-based or structure-based approaches. youtube.com Ligand-based methods align a set of active molecules to find common chemical features, while structure-based methods analyze the interactions between a ligand and its known protein target. youtube.com The common features identified typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups. nih.gov

For example, in a study of phenyloxadiazole sulfoxide derivatives, molecular docking revealed that hydrophobic interactions with residues like Gly 126 and Tyr 56 were important. nih.gov Furthermore, experimental testing showed that the corresponding thioether derivatives were inactive, verifying that the sulfoxide group itself was an essential pharmacophoric feature for inhibiting biofilm formation. nih.gov In other studies, researchers have identified specific pharmacophore sites, such as a thiocarbonyl C=S group or an OH-N moiety, as being critical for antibacterial or antikinase activity. researchgate.net

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features. youtube.com This virtual screening process is a highly efficient method for identifying new and structurally diverse lead compounds that are likely to be active against the target of interest. nih.gov

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Detailed Analysis of Molecular Binding Modes and Interactions with Target Proteins

In silico docking studies have been instrumental in identifying potential protein targets for oxazole (B20620) derivatives and predicting their binding interactions. For a series of oxazole compounds, Peroxisome Proliferator-Activated Receptor γ (PPARγ) has been identified as a potential target. rroij.com Computational docking analyses of these derivatives against the PPARγ crystal structure (PDB ID: 1PRG) revealed that several compounds exhibit strong binding affinities, comparable to the standard drug Rosiglitazone. rroij.com The binding is thought to occur within the ligand-binding domain of the receptor, a critical step in modulating the transcription of genes involved in metabolic pathways. rroij.com

Another potential target identified through in silico methods for related N-oxazolylcarboxamides is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govresearchgate.net Docking studies with the Mycobacterium tuberculosis FabH (MtFabH) suggest a stable binding mode for these compounds within the active site. researchgate.net The specific interactions, however, are not yet fully elucidated and require further experimental validation.

While these studies provide a framework for understanding how 4-phenyloxazol-2-amine (B2355025) derivatives might interact with protein targets, it is important to note that the exact binding modes and the specific amino acid residues involved in the interaction of 4-phenyloxazol-2-amine hydrochloride have not been detailed in the reviewed literature. The table below summarizes the in silico findings for related oxazole derivatives.

| Compound Class | Potential Target Protein | Key Findings |

| Oxazole Derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Docking scores indicate high affinity and interaction with the receptor. rroij.com |

| N-oxazolylcarboxamides | Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) | Suggested as a probable target through molecular docking. nih.govresearchgate.net |

Investigation of Molecular Pathways and Cellular Responses (In Vitro)

The in vitro biological activities of 2-amino-4-phenyloxazole derivatives have been explored against various pathogens, shedding light on their potential cellular effects. A study on a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives demonstrated their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The half-maximal inhibitory concentration (IC₅₀) was determined for these compounds, with some derivatives showing significant potency. researchgate.net For instance, the 2-amino-4-(p-bromophenyl)oxazole derivative exhibited an IC₅₀ of 1.89 µM against G. lamblia. researchgate.net This suggests that these compounds interfere with crucial cellular pathways in these protozoa, leading to growth inhibition. However, the specific molecular pathways affected have not been fully delineated.

Furthermore, the isosteric replacement of a 2-aminothiazole (B372263) scaffold with a 2-aminooxazole has been investigated to improve antimicrobial activity and physicochemical properties. nih.gov This research indicates that oxazole-containing compounds show promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.gov The antimicrobial activity is thought to be related to the inhibition of essential enzymes, such as the aforementioned FabH. nih.govresearchgate.net

The table below presents the in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives.

| Compound | Target Organism | IC₅₀ (µM) |

| 2-amino-4-phenyloxazole | G. lamblia | 11.23 researchgate.net |

| 2-amino-4-(p-bromophenyl)oxazole | G. lamblia | 1.89 researchgate.net |

| 2-amino-4-(p-chlorophenyl)oxazole | G. lamblia | 2.50 researchgate.net |

| 2-amino-4-(p-fluorophenyl)oxazole | G. lamblia | 3.65 researchgate.net |

Energy Profile Analysis and Reaction Coordinate Studies for Mechanistic Insights

Currently, there is a lack of published research focusing on the energy profile analysis and reaction coordinate studies specifically for 4-phenyloxazol-2-amine hydrochloride. Such studies are crucial for a deeper understanding of the reaction mechanisms, transition states, and the energetics of binding with target proteins. Computational chemistry methods, such as quantum mechanics (QM) and molecular mechanics (MM) calculations, are often employed for these analyses. For instance, vibrational analysis using computational software like Spartan has been performed on 2-amino-4-aryloxazoles to ensure that the calculated structures correspond to energy minima. researchgate.net However, comprehensive reaction coordinate studies to map out the binding process or catalytic mechanisms are not yet available in the public domain for this specific compound.

Advanced Research Applications and Materials Science Potential

Application as Versatile Scaffolds in Synthetic Methodologies

The 2-aminooxazole core, of which 4-phenyloxazol-2-amine (B2355025) is a prime example, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous biologically active compounds and its synthetic accessibility. The 4-phenyloxazol-2-amine structure serves as a versatile starting point for the creation of a diverse library of molecules.

One of the key synthetic strategies involves the modification of the 2-amino group. For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed to synthesize N-substituted 4-aryl-2-aminooxazoles. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 2-aminooxazole and various aryl halides, opening up a wide range of possible derivatives. This method is noted for its efficiency and applicability to a broad scope of reactants, making it a powerful tool for drug discovery and development. The versatility of this scaffold is further highlighted in the synthesis of potential antitubercular agents, where the 2-aminooxazole nucleus is a key structural component. acs.org

The synthesis of the core scaffold itself can be achieved through a two-step method, starting with the condensation of an α-bromoacetophenone with urea. acs.org This straightforward approach provides good yields of the 2-amino-4-phenyloxazole core, which can then be further functionalized. The isosteric relationship between 2-aminooxazoles and the more commonly studied 2-aminothiazoles suggests that the former may offer advantages in terms of physicochemical properties, such as improved solubility and metabolic stability. acs.org

Exploration as Luminescent Dyes and in Organic Photonics

While direct studies on the luminescent properties of 4-phenyloxazol-2-amine hydrochloride are limited, the broader class of oxazole (B20620) and benzoxazole derivatives has shown significant promise in the field of organic photonics. These compounds often exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

For example, derivatives of 2-phenylbenzoxazole have been synthesized and their photoluminescent characteristics examined. These studies have revealed high quantum yields, with some derivatives reaching up to 64% in acetonitrile. nih.govnih.gov The emission wavelengths of these compounds can be tuned by modifying the substituents on the phenyl and benzoxazole rings, allowing for the creation of materials that emit light across the visible spectrum. The inherent fluorescence of these molecules makes them candidates for multifunctional molecular tools that combine biological activity with imaging capabilities. nih.govnih.gov

The luminescent properties of related heterocyclic systems, such as 2-(2′-aminophenyl)benzothiazole derivatives, have also been extensively studied. mdpi.com These molecules can undergo excited-state intramolecular proton transfer (ESIPT), a process that leads to a large Stokes shift and dual emission, which are desirable properties for fluorescent sensors and imaging agents. The structural similarities between these compounds and 4-phenyloxazol-2-amine suggest that the latter could also be a valuable core for the development of novel luminescent materials.

Development as Chemical Probes for Biological Research

The potential of 4-phenyloxazol-2-amine derivatives as chemical probes for biological research is an area of growing interest. Their intrinsic fluorescence, or the ability to be easily tagged with a fluorophore, combined with their capacity to interact with biological targets, makes them well-suited for this purpose.

Derivatives of the closely related 2-aminooxazole scaffold have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Specifically, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has been shown to inhibit the activity of both wild-type and mutated FLT3, leading to apoptosis in cancer cells. nih.gov Such compounds can be used as chemical probes to study the role of FLT3 in cell signaling pathways and to screen for new anticancer drugs.

Furthermore, the discovery of N-methylbenzo[d]oxazol-2-amine as a potent anthelmintic agent demonstrates the utility of this class of compounds in probing biological systems. nih.gov These molecules can be used to investigate the physiological and biochemical pathways in parasites, potentially leading to the development of new treatments for infectious diseases. The development of scalable synthetic protocols for these derivatives is crucial for advancing this research. nih.gov

Investigations in Supramolecular Assemblies and Host-Guest Chemistry

The structure of 4-phenyloxazol-2-amine hydrochloride, with its hydrogen bond donors (the amino group) and acceptors (the oxazole nitrogen and oxygen), makes it an intriguing candidate for use in supramolecular chemistry. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

While specific studies on the supramolecular behavior of 4-phenyloxazol-2-amine hydrochloride are not yet prevalent, research on analogous systems provides a framework for its potential applications. For example, aminopyrimidine derivatives, which also feature amino and heterocyclic nitrogen groups, have been used in combination with carboxylic acids to form predictable hydrogen-bonded structures. nih.gov These primary motifs can then be further organized into one- and two-dimensional architectures through weaker interactions like halogen bonds. nih.gov This hierarchical approach to self-assembly allows for the precise construction of complex molecular networks.

In the context of host-guest chemistry, macrocyclic hosts such as cyclodextrins, cucurbit[n]urils, and calix[n]arenes are often used to encapsulate guest molecules, altering their physical and chemical properties. nih.gov This encapsulation can enhance the solubility and stability of a guest molecule, or it can be used to control its reactivity. Given the aromatic phenyl group and the heterocyclic oxazole ring, 4-phenyloxazol-2-amine could potentially act as a guest in such systems, leading to applications in drug delivery and the development of responsive materials. The formation of host-guest complexes with photosensitizers, for instance, has been shown to boost their performance in photodynamic therapy. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies for Derivatives

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with numerous methods established over the years. benthamscience.com However, the increasing emphasis on environmental responsibility in chemical synthesis is driving the development of more sustainable and efficient "green" strategies. Future efforts will likely focus on adapting these modern techniques to produce derivatives of 4-Phenyloxazol-2-amine (B2355025).

Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can increase product yields compared to conventional heating methods. mdpi.com The synthesis of 2-amino-4-phenyloxazole derivatives has been successfully achieved using microwave irradiation, demonstrating a viable path for creating novel analogues. ijpsonline.comresearchgate.net

Ionic Liquids: The use of ionic liquids as reusable solvents offers a green alternative to volatile organic compounds. ijpsonline.com Novel oxazoles have been prepared in high yields using one-pot van Leusen synthesis in ionic liquids, a method that could be adapted for derivatizing the 4-phenyloxazol-2-amine core. ijpsonline.com

Photocatalysis: Visible-light photocatalysis represents a sustainable method for forming valuable substituted oxazoles at room temperature from readily available precursors like α-bromoketones and benzylamines. organic-chemistry.org

One-Pot Reactions: The development of one-pot tandem processes, such as propargylation/cycloisomerization or reactions starting directly from carboxylic acids, provides a rapid and efficient route to highly substituted oxazoles, minimizing waste and simplifying purification. organic-chemistry.orgnih.gov These methods are attractive for building libraries of derivatives based on the 4-phenyloxazol-2-amine structure. nih.gov

These sustainable approaches not only minimize the environmental impact but also often provide higher yields and easier access to complex molecules. ijpsonline.com

Exploration of Untapped Reactivity Profiles for Advanced Functionalization

The aromatic oxazole ring of 4-Phenyloxazol-2-amine hydrochloride is a rich substrate for a variety of chemical transformations, many of which remain to be fully explored for this specific scaffold. Future research will likely delve into the nuanced reactivity of the oxazole core to achieve advanced functionalization and create a diverse portfolio of new chemical entities.

Emerging areas of exploration include:

Regioselective C-H Functionalization: Methods for the direct arylation of oxazoles at both the C5 and C2 positions have been developed. organic-chemistry.org Applying these palladium-catalyzed reactions to the 4-phenyloxazol-2-amine core could allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the structural diversity of accessible analogues.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures such as pyridines. wikipedia.org Furthermore, gold-catalyzed intermolecular [3+2]-dipolar cycloadditions have been used to create highly functionalized 4-aminooxazoles, a strategy that could be employed to build upon the existing amine functionality of the parent compound. birmingham.ac.uk Investigating the behavior of 4-nitro-2-phenyloxazole (B3242379) as a dienophile in normal Diels-Alder reactions has also shown promise. rsc.org

Manipulation of Substituents: The existing phenyl and amine groups are not merely passive substituents; they are handles for further modification. The amine group can be acylated, alkylated, or used as a directing group for further reactions. jddtonline.inforesearchgate.net The phenyl ring can undergo electrophilic substitution to introduce additional functional groups, thereby modulating the electronic and steric properties of the molecule.

A deeper understanding of these reaction pathways will enable chemists to precisely tailor the structure of 4-Phenyloxazol-2-amine derivatives to achieve desired properties.

Integration of Advanced Computational Modeling for Predictive Research and De Novo Design

The integration of computational tools is revolutionizing drug discovery and materials design. For 4-Phenyloxazol-2-amine and its derivatives, in silico methods offer a powerful means to accelerate research and guide synthetic efforts.

Key computational approaches include: